Source: GRP was initially isolated from porcine stomach extracts [].
Classification: GRP belongs to the Bombesin-like peptide family [].
Cancer Research: GRP receptors are overexpressed in various cancers, including prostate, breast, lung, and pancreatic cancer. This overexpression makes GRP a potential target for diagnostic imaging, targeted therapy, and understanding cancer progression [, , , , , , , , , , , , , , ].
Neurological Research: GRP is involved in mediating itch sensation in the spinal and trigeminal somatosensory systems. Understanding GRP's function in these pathways provides insights into developing treatments for chronic itch [, , ].
Physiological Research: GRP regulates various physiological processes like gastric acid secretion, smooth muscle contraction, and hormone release. Research focuses on understanding its role in normal physiological function and dysregulation in disease states [, , , , ].
Gastrin-releasing peptide is a neuropeptide that plays a crucial role in various physiological processes within the human body. It was first isolated from the porcine stomach and is primarily involved in stimulating the release of gastrin, a hormone that regulates gastric acid secretion. Gastrin-releasing peptide consists of 27 amino acids and shares structural similarities with bombesin, a peptide found in amphibians. In humans, it is synthesized from a larger precursor known as pro-gastrin-releasing peptide, which contains 148 amino acids and undergoes post-translational modifications to yield the active form of gastrin-releasing peptide .
Gastrin-releasing peptide is predominantly produced in the gastrointestinal tract, particularly in the stomach and small intestine. It is also expressed in various tissues, including the central nervous system, where it influences neuroendocrine functions and behavior . The gene encoding gastrin-releasing peptide is located on chromosome 18 in humans .
Gastrin-releasing peptide belongs to the family of bombesin-like peptides, which includes neuromedin B and other related peptides. These peptides act primarily through G protein-coupled receptors, specifically the gastrin-releasing peptide receptor, which mediates their biological effects across different systems in the body .
The synthesis of gastrin-releasing peptide involves several steps:
The synthesis can be achieved using recombinant DNA technology, where the gene for pro-gastrin-releasing peptide is inserted into an expression vector and introduced into host cells (e.g., bacteria or mammalian cells). Following expression, purification techniques such as affinity chromatography can be employed to isolate the active peptide .
Gastrin-releasing peptide has a specific amino acid sequence that contributes to its biological activity. Its structure can be represented as follows:
This sequence includes a C-terminal amidation, which is crucial for its biological activity .
The molecular formula for gastrin-releasing peptide is , with a molecular weight of approximately 3146.5 g/mol .
Gastrin-releasing peptide primarily engages in receptor-mediated signaling upon binding to its specific receptor (gastrin-releasing peptide receptor). This interaction triggers a cascade of intracellular events involving second messengers such as cyclic adenosine monophosphate and calcium ions, leading to various physiological responses including:
The binding affinity and specificity of gastrin-releasing peptide for its receptor can be quantified using radiolabeled binding assays, where competitive inhibitors can also be tested to understand receptor dynamics better .
The mechanism of action of gastrin-releasing peptide involves:
Research indicates that alterations in gastrin-releasing peptide signaling may be implicated in various disorders, including certain cancers and neurodegenerative diseases .
Gastrin-releasing peptide is typically found as a colorless or white powder when isolated. It is soluble in water and exhibits stability under physiological pH conditions.
Relevant studies have shown that the stability of gastrin-releasing peptide can be affected by factors such as temperature and pH conditions during storage .
Gastrin-releasing peptide has several important applications in scientific research and clinical settings:
The human GRP gene is located on chromosome 18q21.32 and spans approximately 11.5 kb. It consists of three exons separated by two introns, encoding a 148-amino acid preproprotein precursor [5] [6]. The promoter region contains multiple cis-acting elements, including cAMP response elements (CREs) and Ets transcription factor binding sites, which critically regulate its tissue-specific expression. In gastrointestinal cancers, CRE-binding protein (CREB) binds to two functional CRE sites within the proximal promoter region (−112 bp and −1108 bp upstream of the transcription start site), driving basal and cAMP-dependent transcriptional activation [1].
In neuroblastomas, Ets factors (e.g., Ets-1/2) bind to a conserved Ets motif (5ʹ-GGAAG-3ʹ) at position −65 bp in the GRP-R (receptor) promoter. Mutagenesis of this site reduces transcriptional activity by >80%, confirming Ets as a pivotal regulator of oncogenic GRP-R overexpression [7]. Additional regulatory features include:
Table 1: Transcriptional Regulators of the GRP/GRP-R System
Factor | Binding Site | Function | Cell/Tissue Context |
---|---|---|---|
CREB | CRE1 (−112 bp) CRE2 (−1108 bp) | Basal and cAMP-induced activation | GI cancer cells (HuTu-80, Caco-2) |
Ets | −65 bp Ets motif | Oncogenic upregulation | Neuroblastoma (SK-N-SH) |
SP1 | GC-rich regions | Constitutive expression | Lung cancer cells |
PreproGRP undergoes sequential proteolytic maturation to generate bioactive peptides. Initial signal peptide cleavage (23–31 amino acids, species-dependent) yields proGRP, which is processed by prohormone convertases (PC1/3 and PC2) at dibasic residues (Arg¹⁴⁸-Arg¹⁴⁹). This liberates GRP₁₋₂₇ and a C-terminal extension peptide (proGRP₃₁₋₁₂₅) [2] [6]. GRP₁₋₂₇ is further C-terminally amidated via peptidylglycine α-amidating monooxygenase (PAM), producing the mature, receptor-active form.
Tissue-specific processing generates additional peptides:
Processing efficiency differs between systems. Baculovirus-expressed proGRP in insect cells undergoes aberrant cleavage compared to human neuroendocrine cells, highlighting the importance of mammalian enzymes for correct maturation [2].
Table 2: Key Processing Intermediates of Human PreproGRP
Precursor/Product | Amino Acid Sequence | Enzymes Involved | Bioactivity |
---|---|---|---|
PreproGRP | 148 aa | Signal peptidase | Inactive |
ProGRP | 125 aa (after signal cleavage) | Prohormone convertases | Precursor form |
GRP₁₋₂₇ | VPLPAGGGTVLTKMYPRGNHWAVGHLM | PC1/3, carboxypeptidase E | Full agonist at GRPR |
Neuromedin C (GRP₁₈₋₂₇) | GNHWAVGHLM | Trypsin-like enzymes | High-affinity BB1/BB2 agonist |
Human GRP shares a conserved C-terminal heptapeptide (Trp-Ala-Val-Gly-His-Leu-Met-NH₂) with bombesin (Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂), the amphibian peptide isolated from Bombina bombina skin. This domain is critical for receptor activation, with 90% sequence identity across mammalian GRPs [5] [8] [10]. Phylogenetic analysis reveals:
GRP receptors (GRPR) belong to the G protein-coupled receptor (GPCR) family. Human GRPR (X-linked, gene ID 2925) has seven transmembrane domains with key conserved residues:
Alternative splicing of the GRP gene generates three validated isoforms:
Neuromedin C (GRP₁₈₋₂₇ in humans) is not encoded by a separate gene but is a proteolytic product of GRP. Its decapeptide sequence (Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) is 100% conserved in mammals and activates both GRPR and NMBR with nanomolar affinity [6] [10]. Splice variants exhibit tissue-specific distribution:
Table 3: Human GRP-Derived Peptides and Isoforms
Peptide/Isoform | Length (aa) | Origin | Expression Context |
---|---|---|---|
GRP₁₋₂₇ | 27 | ProGRP cleavage | CNS, gastric mucosa |
Neuromedin C | 10 | GRP₁₈₋₂₇ cleavage | Intestinal neurons |
Isoform 1 (preproGRP-I) | 148 | Full-length transcript | Neuroendocrine cells |
Isoform 2 (preproGRP-II) | 121 | Alternative splicing | Limited, tumor-associated |
Isoform 3 (preproGRP-III) | 103 | Frameshift variant | Lung cancer |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: